
Peroxidase
Vue d'ensemble
Description
Mocetinostat has been used in trials studying the treatment of Lymphoma, Urothelial Carcinoma, Relapsed and Refractory, Myelodysplastic Syndrome, and Metastatic Leiomyosarcoma, among others.
Mocetinostat is a rationally designed, orally available, Class 1-selective, small molecule, 2-aminobenzamide HDAC inhibitor with potential antineoplastic activity. Mocetinostat binds to and inhibits Class 1 isoforms of HDAC, specifically HDAC 1, 2 and 3, which may result in epigenetic changes in tumor cells and so tumor cell death; although the exact mechanism has yet to be defined, tumor cell death may occur through the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, down regulation of growth factors, oxidative stress, and autophagy, among others. Overexpression of Class I HDACs 1, 2 and 3 has been found in many tumors and has been correlated with a poor prognosis.
Applications De Recherche Scientifique
Recombinant Production and Biotechnological Applications
Horseradish peroxidase (HRP) has been a cornerstone in diagnostics and histochemistry due to its robust reporter enzyme capabilities. Despite its long history of utility, advancements in recombinant production of HRP have been slow. Current commercial HRP preparations are derived from plant roots and consist of various isoenzymes. The biotechnological interest in HRP has been rejuvenated thanks to its potential in medicine, biosensors, bioremediation, and biocatalysis. Challenges remain in the efficient recombinant production of HRP, which is essential for future applications (Krainer & Glieder, 2015).
Nano Ceria Mimic this compound and Its Advancements
Nano cerium dioxide (CeO2 nps) exhibits this compound-like characteristics and has emerged as a focal point in research due to its high efficiency, stability, and simplicity. This nanozyme overcomes the limitations of natural enzymes in industrial applications, showcasing significant potential in food analysis, biomarker detection, medicine, and optical sensing (Lei & Yongqiang, 2022).
Plant Peroxidases: Functions and Industrial Applications
Class III plant peroxidases are integral to various physiological processes and are deemed vital for their extensive applications in medicine, biochemistry, biotechnology, and industry. They are instrumental in biopulping, biobleaching, organic synthesis, bioremediation, and in the development of diagnostic kits and biosensors. The versatility and industrial relevance of plant peroxidases underscore their dominance in scientific research (VedaP et al., 2017).
Manganese Peroxidases and Their Ecological and Biotechnological Implications
Manganese peroxidases (MnPs) play a crucial role in the degradation of lignin and other recalcitrant compounds, facilitating bioremediation and bioconversion processes. Advances in enzyme engineering have expanded the applications of MnPs, highlighting their importance in the biodegradation of industrial effluents and in environmental remediation efforts (Saroj et al., 2013).
Innovations in this compound Immobilization for Environmental Applications
The immobilization of this compound enzymes on magnetic nanoparticles has shown to enhance stability, efficiency, and recyclability. This approach has been successfully applied in the decolorization of dyes, presenting a promising method for the treatment of textile wastewater and other industrial effluents (Darwesh, Matter, & Eida, 2019).
Mécanisme D'action
Target of Action
Mocetinostat, also known as MGCD0103, is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC) . It primarily targets HDAC1, but also inhibits HDAC2, HDAC3, and HDAC11 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that help package DNA into a compact, organized structure within the cell nucleus .
Mode of Action
HDAC inhibitors like Mocetinostat act by turning on tumour suppressor genes that have been inappropriately turned off . Tumour suppressor genes are a natural defense against cancer. By inhibiting HDACs, Mocetinostat may restore normal cell function and reduce or inhibit tumour growth .
Biochemical Pathways
The inhibition of HDACs by Mocetinostat leads to the hyperacetylation of histone H3 . This hyperacetylation correlates with the inhibition of proliferation, induction of cell differentiation, and apoptosis . These changes can affect a variety of molecular processes, including pancreatic cell destiny, insulin release, insulin production, insulin signalling, and glucose metabolism .
Pharmacokinetics
Clinical trials have shown that mocetinostat is well-tolerated, with favorable pharmacokinetics and pharmacodynamics .
Result of Action
The result of Mocetinostat’s action is the induction of tumor cell death . This may occur through various mechanisms, including the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, downregulation of growth factors, oxidative stress, and autophagy .
Action Environment
Environmental factors, including nutrition, toxicants, and ethanol, can influence the action, efficacy, and stability of Mocetinostat . These factors can induce epigenetic modifications, such as DNA methylation, histone deacetylation, and miRNA regulation . Studying these mechanisms can facilitate the development of early diagnostic strategies and potential therapeutic avenues .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Mocetinostat plays a crucial role in biochemical reactions by inhibiting specific HDAC enzymes. It selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC11, with IC50 values of 0.15, 0.29, 1.66, and 0.59 μM, respectively . This inhibition leads to the accumulation of acetylated histones, which can alter gene expression. Mocetinostat interacts with various proteins and enzymes, including HDACs, to modulate chromatin structure and function.
Cellular Effects
Mocetinostat exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, Mocetinostat has been shown to induce cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . Additionally, it can affect cellular metabolism by altering the acetylation status of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Mocetinostat involves its binding to the active site of HDAC enzymes, thereby inhibiting their deacetylase activity. This inhibition leads to an increase in acetylated histones, which can affect the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation . Mocetinostat also influences non-histone proteins, further contributing to its broad range of cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mocetinostat have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that continuous exposure to Mocetinostat can lead to sustained changes in gene expression and cellular function . These temporal effects are crucial for understanding the long-term implications of Mocetinostat treatment.
Dosage Effects in Animal Models
The effects of Mocetinostat vary with different dosages in animal models. At lower doses, Mocetinostat can effectively inhibit HDAC activity without causing significant toxicity. At higher doses, toxic effects such as weight loss, hematological changes, and organ toxicity have been observed . Understanding the dosage effects is essential for optimizing therapeutic regimens and minimizing adverse effects.
Metabolic Pathways
Mocetinostat is involved in several metabolic pathways, primarily through its interaction with HDAC enzymes. By inhibiting these enzymes, Mocetinostat can alter the acetylation status of various metabolic enzymes, affecting metabolic flux and metabolite levels . This can lead to changes in cellular energy production and utilization, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Mocetinostat is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Mocetinostat tends to accumulate in the nucleus, where it exerts its primary effects on chromatin and gene expression . Its distribution is crucial for its efficacy and specificity in targeting HDACs.
Subcellular Localization
Mocetinostat predominantly localizes to the nucleus, where it targets HDAC enzymes associated with chromatin. This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct Mocetinostat to the nucleus . The nuclear localization is essential for its function in modulating histone acetylation and gene expression.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUBSXIHFDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222945 | |
| Record name | Mocetinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Peroxidase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth. | |
| Record name | Mocetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
726169-73-9, 9003-99-0 | |
| Record name | Mocetinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mocetinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mocetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peroxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mocetinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOCETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is peroxidase, and what is its primary function?
A: Peroxidases are a large family of enzymes that catalyze the oxidation of a variety of organic and inorganic substrates using hydrogen peroxide (H2O2) as an electron acceptor [, , , , ]. These enzymes play crucial roles in various biological processes, including detoxification of reactive oxygen species, biosynthesis of lignin and other cell wall components, and defense against pathogens [, , , , ].
Q2: How do peroxidases interact with their substrates?
A: Peroxidases typically contain a heme prosthetic group, often iron protoporphyrin IX, at their active site [, ]. The catalytic cycle involves a two-electron oxidation of the enzyme by hydrogen peroxide, forming a highly reactive intermediate called Compound I. Compound I then oxidizes the substrate by one electron, generating a substrate radical and Compound II. Finally, Compound II oxidizes another substrate molecule, returning the enzyme to its resting state [, , ].
Q3: What are the downstream effects of this compound activity?
A: The downstream effects of this compound activity are highly dependent on the specific enzyme and substrate involved. For example, in plants, peroxidases contribute to lignin biosynthesis, strengthening cell walls and providing resistance against pathogens [, ]. In mammals, glutathione this compound utilizes glutathione to reduce hydrogen peroxide to water, protecting cells from oxidative damage [].
Q4: Can you provide information about the structural characterization of peroxidases?
A: The specific molecular formula and weight of peroxidases vary depending on the source and isoform. For example, horseradish this compound (HRP), a commonly studied this compound, has a molecular weight of approximately 44 kDa []. Spectroscopic techniques like UV-Vis, circular dichroism, and resonance Raman spectroscopy are frequently employed to characterize the heme environment and structural changes in peroxidases [, , ].
Q5: How do different factors influence the stability and activity of peroxidases?
A: this compound activity and stability are influenced by various factors like pH, temperature, and the presence of inhibitors or activators [, , ]. For instance, tobacco this compound exhibits enhanced stability at acidic pH in the presence of calcium cations [], while bovine lactothis compound activity is stabilized by the cationic surfactant benzalkonium chloride [].
Q6: What are some known applications of peroxidases?
A: Peroxidases find applications in various fields due to their catalytic properties. They are used in diagnostic assays, like ELISA, for signal amplification []. In bioremediation, fungal peroxidases, such as lignin this compound, contribute to the degradation of lignin and other pollutants [, ]. Moreover, peroxidases are being explored for potential use in biocatalysis, biosensing, and biofuel production [, , ].
Q7: How does computational chemistry contribute to this compound research?
A: Computational chemistry plays a vital role in understanding this compound structure, function, and mechanism. Molecular modeling and simulations can provide insights into substrate binding, catalytic mechanisms, and the impact of mutations on enzyme activity [, ]. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity and properties of novel this compound substrates or inhibitors [].
Q8: How does the structure of a this compound influence its activity and selectivity?
A: The structure of a this compound, particularly the architecture of its active site, significantly influences its activity and substrate specificity []. Mutations or modifications in the distal histidine, a crucial residue in the active site, can significantly alter this compound activity, as demonstrated with horseradish this compound mutants [, ]. Furthermore, the size and shape of the substrate-binding pocket dictate the range of substrates a this compound can accommodate [].
Q9: What are some strategies for improving the stability and formulation of peroxidases?
A: Various strategies are employed to enhance this compound stability and facilitate their use in different applications. Immobilization on solid supports, such as silica-titanium oxide or poly(l-lysine) films, can significantly enhance enzyme stability and enable their use at elevated temperatures [, ]. Additionally, the addition of stabilizers, like surfactants or polyols, can protect peroxidases from denaturation and improve their shelf life [].
Q10: Are there any safety regulations concerning the use of peroxidases?
A: While peroxidases are generally considered safe for many applications, appropriate safety guidelines should be followed when handling and using these enzymes, especially in industrial settings. Depending on the application, regulatory agencies like the FDA or EPA may have specific guidelines regarding the use and disposal of this compound-containing products [].
Q11: Can you provide information about this compound levels in relation to disease?
A: Altered this compound activity has been linked to various diseases, although the specific role of peroxidases in disease pathogenesis remains an area of active research. For example, decreased glutathione this compound activity has been observed in patients with chronic pancreatitis and oral cavity malignancies [, ]. Conversely, increased this compound activity has been reported in certain cancers and inflammatory conditions [, , ].
Q12: What are some challenges and future directions in this compound research?
A: Despite significant advances in this compound research, several challenges and opportunities remain. Developing highly active and stable peroxidases for industrial applications, understanding the complex interplay of peroxidases in various biological processes, and exploring their therapeutic potential for treating diseases are just a few areas where further research is needed [, , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
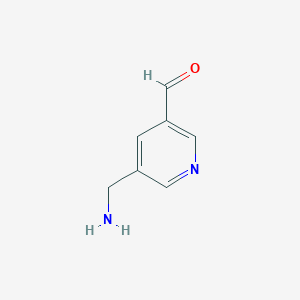

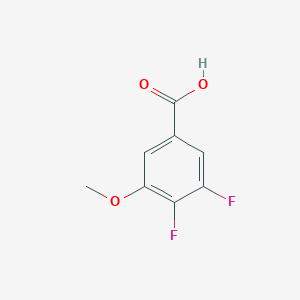
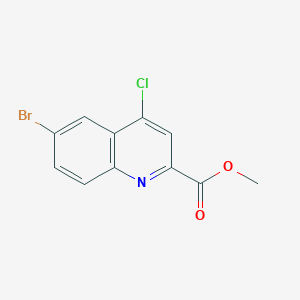



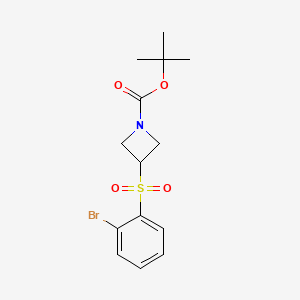
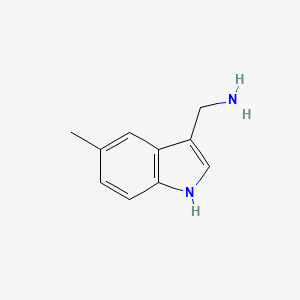
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)



